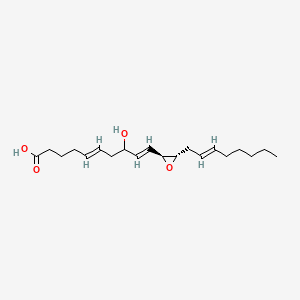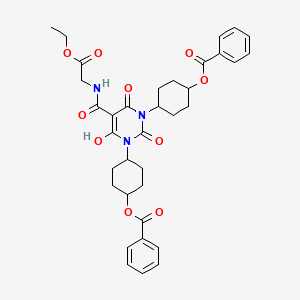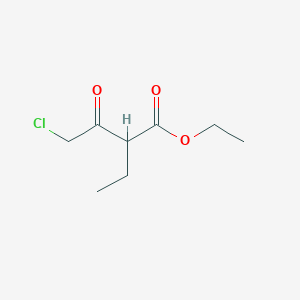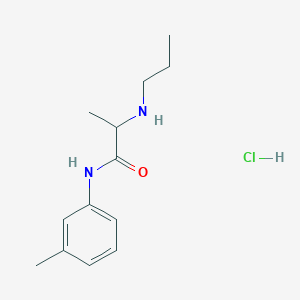
Prilocaine Hydrochloride Imp. D (EP); Prilocaine Imp. D (EP); (RS)-N-(3-Methyl-phenyl)-2-(propylamino)propanamide Hydrochloride; Prilocaine Hydrochloride Imp. D (EP) as Hydrochloride; Prilocaine Hydrochloride Impurity D as Hydrochloride; Prilocaine Impurity D as Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Prilocaine Hydrochloride Imp. D (EP), also known as Prilocaine Imp. D (EP) or (RS)-N-(3-Methyl-phenyl)-2-(propylamino)propanamide Hydrochloride, is a chemical compound used primarily as a local anesthetic. It is a derivative of prilocaine, which is widely used in medical and dental procedures to induce local anesthesia. This compound is particularly significant in the pharmaceutical industry due to its efficacy and safety profile.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Prilocaine Hydrochloride Imp. D (EP) involves several steps, starting from the basic raw materials. The primary synthetic route includes the following steps:
Nitration: The nitration of toluene to produce nitrotoluene.
Reduction: The reduction of nitrotoluene to produce toluidine.
Acylation: The acylation of toluidine with propionyl chloride to produce N-(3-methylphenyl)-2-propionamide.
Amination: The amination of N-(3-methylphenyl)-2-propionamide with propylamine to produce (RS)-N-(3-Methyl-phenyl)-2-(propylamino)propanamide.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amide with hydrochloric acid.
Industrial Production Methods
Industrial production of Prilocaine Hydrochloride Imp. D (EP) follows similar synthetic routes but on a larger scale. The process involves:
Batch Processing: Large reactors are used to carry out the nitration, reduction, acylation, and amination steps.
Purification: The product is purified using crystallization and filtration techniques.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and efficacy of the final product.
化学反应分析
Types of Reactions
Prilocaine Hydrochloride Imp. D (EP) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound back to its amine form.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nitrating agents.
Major Products Formed
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Primary and secondary amines.
Substitution Products: Halogenated and nitrated derivatives.
科学研究应用
Prilocaine Hydrochloride Imp. D (EP) has a wide range of scientific research applications:
Chemistry: Used as a model compound in the study of amide synthesis and reactions.
Biology: Investigated for its effects on cellular processes and nerve conduction.
Medicine: Used in the development of new local anesthetics and pain management therapies.
Industry: Employed in the formulation of topical anesthetic creams and gels.
作用机制
Prilocaine Hydrochloride Imp. D (EP) exerts its effects by blocking sodium channels in nerve cells. This action prevents the initiation and propagation of nerve impulses, leading to a loss of sensation in the targeted area. The compound binds to the intracellular portion of the sodium channel, stabilizing it in its inactive form and thereby inhibiting nerve conduction.
相似化合物的比较
Similar Compounds
Lidocaine: Another widely used local anesthetic with a similar mechanism of action.
Bupivacaine: Known for its longer duration of action compared to prilocaine.
Mepivacaine: Similar in structure and function but with a slightly different pharmacokinetic profile.
Uniqueness
Prilocaine Hydrochloride Imp. D (EP) is unique due to its lower systemic toxicity compared to other local anesthetics. This makes it particularly suitable for use in patients with certain medical conditions where other anesthetics may pose a higher risk.
属性
分子式 |
C13H21ClN2O |
|---|---|
分子量 |
256.77 g/mol |
IUPAC 名称 |
N-(3-methylphenyl)-2-(propylamino)propanamide;hydrochloride |
InChI |
InChI=1S/C13H20N2O.ClH/c1-4-8-14-11(3)13(16)15-12-7-5-6-10(2)9-12;/h5-7,9,11,14H,4,8H2,1-3H3,(H,15,16);1H |
InChI 键 |
WHPMFLHCHTWUGB-UHFFFAOYSA-N |
规范 SMILES |
CCCNC(C)C(=O)NC1=CC=CC(=C1)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


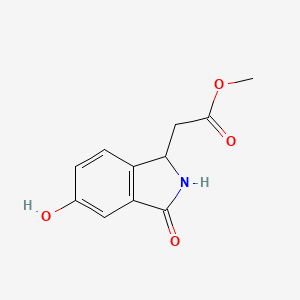


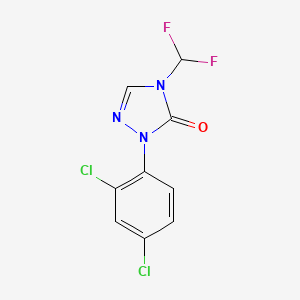
![tert-butyl-dimethyl-[4-(7-phenylmethoxy-3,4,4a,5-tetrahydro-2H-chromen-3-yl)phenoxy]silane](/img/structure/B13855080.png)
![[(2R,5R)-3,4-bis[(4-chlorobenzoyl)oxy]-5-methoxyoxolan-2-yl]methyl 4-chlorobenzoate](/img/structure/B13855084.png)
![6-[(3,4-dichlorophenyl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13855092.png)

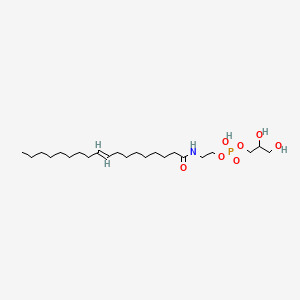
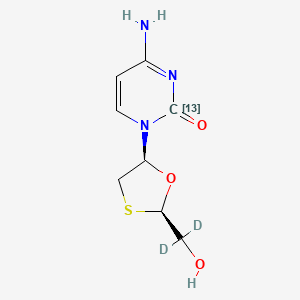
![(17-Methoxy-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6-dien-17-yl)methanol](/img/structure/B13855111.png)
